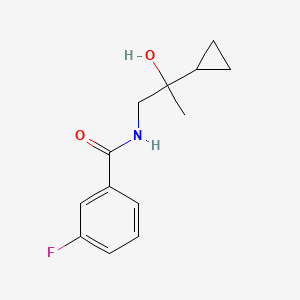

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHMDIBFMJISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide typically involves the condensation of 3-fluorobenzoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine. The reaction is facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane.

Reduction: LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)-3-fluorobenzamide.

Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoroaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Replaces the cyclopropyl group with a dimethyl-hydroxyethyl chain and substitutes fluorine with a methyl group.

- Key Feature : Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H bond functionalization reactions.

- Synthesis: Prepared via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

(S)-N-(1-((1-Cyanocyclopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-fluorobenzamide ()

- Structure: Shares the 3-fluorobenzamide core but incorporates a cyanocyclopropyl group and phenylpropan-2-yl chain.

- Physicochemical Properties : Purified via semi-preparative HPLC (C18 column, ACN/water = 30:70) with 98.6% purity .

Dopamine D3 Receptor Agonist ()

Functional Group Impact

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and fluorobenzamide moieties, which contribute to its reactivity and interactions with biological targets. The chemical formula is represented as:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound acts as an inhibitor for certain enzymes by binding to their active sites, which can lead to various biological effects, including:

- Inhibition of inflammatory pathways : The compound is being investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have demonstrated that the compound can modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, it was found to induce apoptosis more effectively than some reference drugs, indicating potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Research Applications

This compound has several applications in scientific research:

- Biochemical Probes : It is being explored as a biochemical probe for studying enzyme interactions, which could provide insights into metabolic pathways and disease mechanisms.

- Drug Development : The compound shows potential as a lead candidate for developing new drugs targeting inflammatory diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.